molecular formula C6H15Ge B074486 Germane, triethyl- CAS No. 1188-14-3

Germane, triethyl-

Cat. No. B074486
CAS RN: 1188-14-3
M. Wt: 160.82 g/mol
InChI Key: YMSWJBZPRYKQHJ-UHFFFAOYSA-N
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Description

Germane, triethyl- (Ge(CH2CH3)3) is a colorless and odorless gas that is widely used in the scientific research field. It is a germanium hydride that has a neutral charge and is a highly reactive compound. Germane is a versatile reagent, which is used in a variety of laboratory experiments and research applications, due to its unique properties.

Scientific Research Applications

  • Metallotropic Rearrangements : Triethyl(acetylacetonato)germane exhibits intra- and intermolecular metallotropic rearrangements. The cis-isomer undergoes intramolecular 1,5-rearrangement, and cis-trans transitions are observed due to intermolecular rearrangements (Kalikhman et al., 1977).

  • Germylation of Arenes : Triethylgermane (Et3Ge-H) is used in the synthesis of functionalized aryl triethylgermanes via formal C-H functionalization. This involves couplings with arenes to thianthrenium salt intermediates, enabled by a palladium(I) dimer (Selmani, Gevondian, & Schoenebeck, 2020).

  • Cross-Couplings with Aryl and Alkenyl Halides : (α-Fluoro)vinyl tris(trimethylsilyl)germanes undergo palladium-catalyzed cross-couplings with aryl and alkenyl halides, allowing access to fluoroalkenes and fluorodienes (Wang, Gonzalez, & Wnuk, 2005).

  • Vinyl Tris(trimethylsilyl)germanes in Couplings : Vinyltris(trimethylsilyl)germanes are involved in Pd-catalyzed cross-couplings with aryl and alkenyl halides and triflates, serving as versatile transmetalation reagents (Wang & Wnuk, 2005).

  • Synthesis and Structure of Tris[(2-alkoxymethyl)phenyl]germanes : These compounds exhibit structures indicating incipient dative bonding between germanium and sulfur or oxygen atoms, making the germanium atom hexavalent and heptavalent (Takeuchi et al., 1998).

  • Open-Chain Remote Stereocontrol Using Allylgermanes : Alk-2-enyl(trialkyl- and -triaryl)germanes demonstrate effective transmetallation and reactions with aldehydes, proceeding with useful levels of 1,5- and 1,6-stereocontrol (Thomas & Weston, 2014).

  • Recent Advances in Tri(2-furyl)germane Applications : Tri(2-furyl)germane shows unique reactivity in various reactions, serving as a promising alternative in radical reactions, particularly in radical addition to alkenes (Yorimitsu & Oshima, 2005).

  • Deprotonation and Hydrogermylation Reactions of Tris(pentafluoroethyl)germane : This compound has been explored for its acidity and potential in hydrogermylation reactions, offering insights into the π-acceptor properties of the [Ge(C2 F5)3]− ligand (Pelzer et al., 2017).

Future Directions

The future directions of Germane, triethyl- research could involve its use in one-pot reactions . It could also be used in the development of new methodologies that allow the synthesis of diverse 3D chemical compounds .

properties

IUPAC Name

triethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGQZPDSQYFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[GeH](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188-14-3
Record name Germane, triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses bond dissociation energies. Why is understanding the bond dissociation energy of tetramethyl germane and triethyl stibine important?

A1: Bond dissociation energy is a fundamental property that reveals the strength of a chemical bond. Knowing the bond dissociation energies of tetramethyl germane [] and triethyl stibine [] is crucial for several reasons:

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